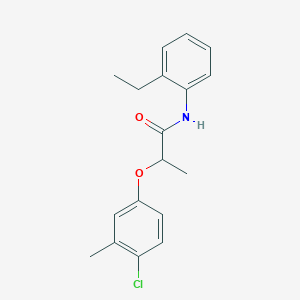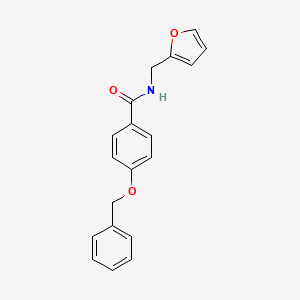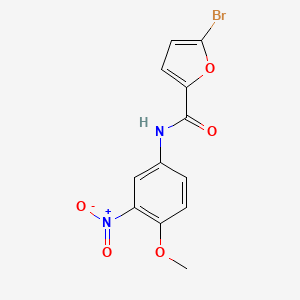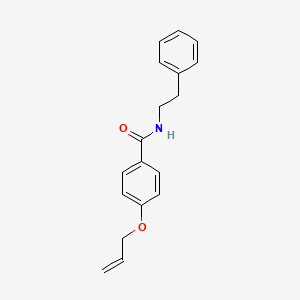![molecular formula C26H26N2O3 B4409166 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate
描述
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely expressed in the central nervous system and peripheral tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cardiac ischemia.
作用机制
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate acts as a competitive antagonist of the adenosine A1 receptor, which is activated by the endogenous ligand adenosine. Adenosine A1 receptors are coupled to inhibitory G proteins, which inhibit the activity of adenylate cyclase and reduce the levels of cyclic AMP (cAMP) in the cell. This compound blocks the binding of adenosine to the receptor, thereby preventing the inhibition of adenylate cyclase and increasing the levels of cAMP.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In the brain, this compound has been shown to increase dopamine release in the striatum, which is implicated in Parkinson's disease. This compound has also been shown to enhance synaptic plasticity and memory formation in the hippocampus. In the heart, this compound has been shown to reduce the severity of ischemia-reperfusion injury by decreasing infarct size and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this receptor without affecting other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve a desired effect. Additionally, the effects of this compound may be influenced by factors such as tissue type, species differences, and experimental conditions.
未来方向
There are several potential future directions for research on 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate and adenosine A1 receptors. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in cardiac ischemia and other cardiovascular diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on synaptic plasticity and memory formation in the hippocampus.
科学研究应用
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate has been used in numerous scientific studies to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of adenosine A1 receptor blockade on dopamine release in the striatum, which is implicated in Parkinson's disease. This compound has also been used to investigate the role of adenosine A1 receptors in regulating synaptic plasticity and memory formation in the hippocampus.
属性
IUPAC Name |
[3-(4-benzhydrylpiperazine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-20(29)31-24-14-8-13-23(19-24)26(30)28-17-15-27(16-18-28)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRGKJSLPVPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)

![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)


![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)
![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
